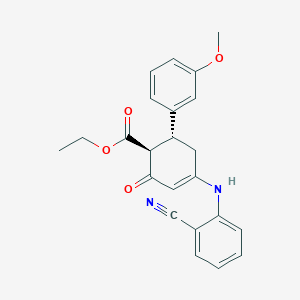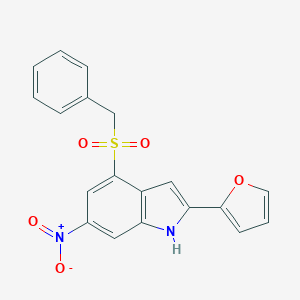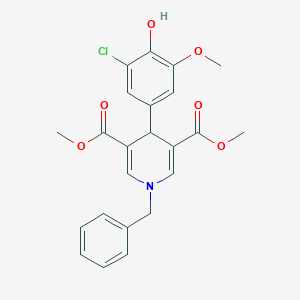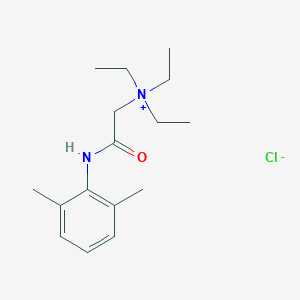![molecular formula C28H23N5O3 B004182 3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4182.png)
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, also known as MPT0G211, is a novel quinoxaline derivative that has been developed as a potential anticancer agent. This compound has shown promising results in preclinical studies, demonstrating potent antitumor activity against a range of cancer cell lines.
Aplicaciones Científicas De Investigación
Hepatitis B Inhibition
The compound has been evaluated for its potential in inhibiting Hepatitis B virus (HBV). A study demonstrated that a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, exhibits nanomolar inhibitory activity against HBV in vitro (Ivashchenko et al., 2019).
Novel Tetracyclic Ring System
The compound is part of a family of chemicals involved in the synthesis of novel tetracyclic ring systems. These derivatives have been synthesized from related compounds, showing the versatility of this chemical class in creating complex molecular structures (Eller et al., 2007).
Synthesis of Bacterial Coenzyme
Derivatives of this compound have been used in the synthesis of bacterial coenzymes like methoxatin. This highlights its potential utility in the field of microbiology and biochemistry (Mackenzie et al., 1983).
Cytotoxic Activities
Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research and therapy (Reddy et al., 2013).
Antimicrobial Activity
Research has explored the antimicrobial activity of derivatives of this compound, highlighting its potential use in developing new antimicrobial agents (Vartale et al., 2013).
Propiedades
Nombre del producto |
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one |
|---|---|
Fórmula molecular |
C28H23N5O3 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
13-[(2-methoxyphenyl)methyl]-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C28H23N5O3/c1-35-20-13-11-18(12-14-20)15-33-26-24(25-27(33)31-22-9-5-4-8-21(22)30-25)28(34)32(17-29-26)16-19-7-3-6-10-23(19)36-2/h3-14,17H,15-16H2,1-2H3 |
Clave InChI |
ZUFYSZNEYWUTBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)CC6=CC=CC=C6OC |
SMILES canónico |
COC1=CC=C(C=C1)CN2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)CC6=CC=CC=C6OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5022.png)









![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)
